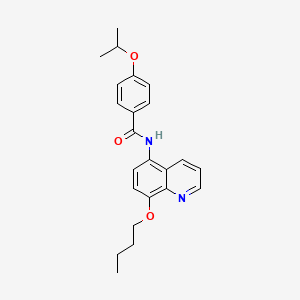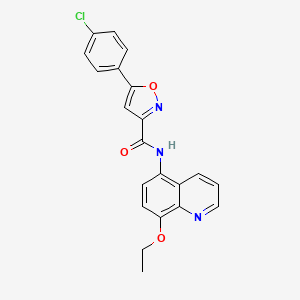![molecular formula C20H21N7O4S B11315032 N-{4-[(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11315032.png)
N-{4-[(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a tetrazole ring, a benzoyl group, a piperazine ring, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with an alkyne.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reaction.
Final Coupling: The final compound is obtained by coupling the intermediate products under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted tetrazole derivatives.
科学研究应用
N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 4-(4-(((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to its combination of a tetrazole ring, benzoyl group, piperazine ring, and sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C20H21N7O4S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
N-[4-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H21N7O4S/c1-15(28)22-17-5-7-19(8-6-17)32(30,31)26-11-9-25(10-12-26)20(29)16-3-2-4-18(13-16)27-14-21-23-24-27/h2-8,13-14H,9-12H2,1H3,(H,22,28) |
InChI 键 |
WSWZMYODIZAGHB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314954.png)
![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11314959.png)

![2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B11314966.png)
![7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314969.png)
![N-(4-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314973.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11314987.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11315005.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide](/img/structure/B11315011.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315013.png)
![2-(2-bromophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315021.png)
![4-({[2-Methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11315023.png)
![N-(2-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11315035.png)
